2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride

Descripción

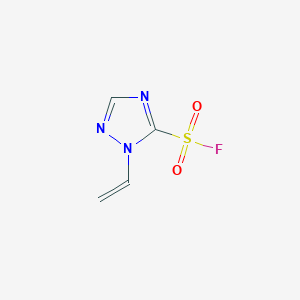

2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride is a heterocyclic compound featuring a triazole ring substituted with an ethenyl group (-CH=CH₂) at position 2 and a sulfonyl fluoride (-SO₂F) group at position 3. Its molecular formula is C₄H₄FN₃O₂S, with a molecular weight of 177.16 g/mol (calculated). Structural analogs often vary in substituents on the triazole ring or sulfonyl group, leading to differences in physicochemical properties and applications .

Propiedades

IUPAC Name |

2-ethenyl-1,2,4-triazole-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O2S/c1-2-8-4(6-3-7-8)11(5,9)10/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWAJVLOSJQWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=NC=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. The compound’s unique structure allows it to participate in reactions with different reagents under specific conditions. Unfortunately, detailed information on the common reagents, conditions, and major products formed from these reactions is not provided in the available sources.

Aplicaciones Científicas De Investigación

Synthesis of ETSF Derivatives

The synthesis of 2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride can be achieved through several methods, often involving click chemistry techniques. One notable approach utilizes sulfur(VI) fluoride exchange (SuFEx) reactions to create diverse sulfonyl fluoride derivatives. This method allows for the modular synthesis of functional molecules with high yields and selectivity. For instance, the reaction of azides with sulfonyl fluorides has been shown to efficiently produce 1,2,3-triazoles with sulfonyl fluoride functionalities, which are crucial in various applications .

Antimicrobial Activity

ETSF and its derivatives exhibit significant antimicrobial properties. Research has demonstrated that sulfur-containing triazoles can possess antifungal and antibacterial activities. These compounds are particularly promising in the development of new antibiotics or antifungal agents due to their ability to disrupt microbial cell functions .

Enzyme Inhibition

Another critical application of ETSF is in the field of enzyme inhibition. The compound has been identified as a covalent inhibitor of human neutrophil elastase (hNE), an enzyme implicated in various chronic diseases. The ability to selectively inhibit this enzyme opens avenues for therapeutic interventions in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Drug Development

The incorporation of fluorine into drug candidates is known to enhance pharmacological properties such as metabolic stability and membrane permeability. ETSF's structural characteristics allow it to serve as a scaffold for the design of novel pharmaceuticals that require specific interactions with biological targets. The unique properties imparted by the triazole ring further enhance the functionality of these compounds .

Agrochemicals

In agrochemical applications, ETSF derivatives have shown potential as effective pesticides or herbicides. The stability and reactivity of triazole compounds make them suitable candidates for developing crop protection agents that can withstand environmental degradation while effectively targeting pests .

Case Studies

Mecanismo De Acción

The mechanism by which 2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride exerts its effects involves interactions with molecular targets and pathways. detailed information on the exact mechanism of action, molecular targets, and pathways involved is not provided in the available sources.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 2-ethenyl-1,2,4-triazole-3-sulfonyl fluoride with structurally related sulfonyl fluorides and triazole derivatives:

Key Observations:

- The parent triazole-sulfonyl fluoride (C₂H₂FN₃O₂S) lacks substituents, making it smaller and more reactive in click chemistry .

- Molecular Weight and Solubility : Perfluorinated ethanesulfonyl fluorides (e.g., [144728-59-6]) exhibit higher molecular weights (~350 g/mol) and lower polarity, favoring industrial applications over biological uses .

- Biological Activity : SC-558 and its analogs demonstrate pharmaceutical utility due to aromatic and trifluoromethyl groups, which improve target binding and metabolic stability .

Actividad Biológica

Overview

2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride is a compound that has attracted attention in various fields due to its unique chemical structure and potential biological activities. Its molecular formula is C4H4FN3O2S, with a molecular weight of 177.15 g/mol. This triazole derivative is part of a broader class of fluorinated compounds that are being investigated for their pharmacological properties, particularly in medicinal chemistry.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within biological systems. Although detailed mechanisms are not extensively documented, compounds in the triazole class generally act through enzyme inhibition or modulation of signaling pathways. This compound may exhibit similar properties by forming covalent bonds with nucleophilic residues in target proteins, potentially altering their function and leading to therapeutic effects.

Pharmacological Profile

Research indicates that 1,2,4-triazoles, including derivatives like this compound, have been recognized for a variety of biological activities:

- Antifungal Activity : Triazoles are widely known for their antifungal properties. The compound may exhibit activity against fungal pathogens by inhibiting ergosterol biosynthesis.

- Antibacterial Activity : There is growing evidence suggesting that triazole derivatives can possess antibacterial properties. Studies have shown that triazole-based compounds can inhibit the growth of various bacterial strains.

- Anticancer Potential : Some research has indicated that triazoles can interfere with cancer cell proliferation and induce apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other triazole derivatives:

| Compound Name | Antifungal Activity | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Potential |

| 1-(1H-1,2,4-triazol-1-yl)ethanone | High | Low | Moderate |

| 1-(4-fluorophenyl)-1H-1,2,4-triazole | High | High | High |

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Antifungal Studies : A study highlighted the efficacy of various triazoles against Candida species. The results indicated that modifications in the triazole ring significantly affected antifungal potency (MIC values ranging from 0.5 to 8 μg/mL) .

- Antibacterial Research : Another research effort focused on synthesizing hybrid compounds incorporating the triazole moiety. These hybrids demonstrated significant antibacterial activity against multi-drug resistant strains like MRSA (MIC values as low as 0.046 μM) .

- Anticancer Investigations : Some derivatives were tested for their ability to inhibit cancer cell lines. For instance, certain triazole compounds showed IC50 values in the low micromolar range against breast cancer cells .

Q & A

Basic: What are the standard synthetic routes for 2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, triazole derivatives can be sulfonylated using fluorosulfonylating agents under anhydrous conditions. A two-step approach may include:

Sulfonation : Reacting 1,2,4-triazole precursors with sulfuryl fluoride (SO₂F₂) or fluorosulfonic acid derivatives in a polar aprotic solvent (e.g., DMF) at 0–5°C.

Ethenylation : Introducing the ethenyl group via Heck coupling or base-mediated elimination, using palladium catalysts (e.g., Pd(PPh₃)₄) or potassium tert-butoxide .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Basic: How is this compound characterized structurally?

Methodological Answer:

Structural elucidation combines:

- Single-crystal X-ray diffraction for absolute configuration determination (e.g., bond angles, torsion angles) .

- NMR spectroscopy : ¹⁹F NMR to confirm sulfonyl fluoride (-SO₂F) resonance (~60–70 ppm) and ¹H/¹³C NMR for ethenyl and triazole protons.

- Mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to verify purity (>95%) .

Advanced: What strategies optimize reactivity in cross-coupling reactions involving this sulfonyl fluoride?

Methodological Answer:

The sulfonyl fluoride group acts as an electrophilic partner. Optimization includes:

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .

- Solvent systems : Use DMSO or THF to enhance solubility of polar intermediates.

- Temperature control : Reactions at 60–80°C to balance reactivity and side-product formation.

Monitor progress via TLC or in situ ¹⁹F NMR to track fluoride displacement .

Advanced: How does the electronic nature of the triazole ring influence sulfonyl fluoride reactivity?

Methodological Answer:

The 1,2,4-triazole’s electron-deficient nature enhances electrophilicity at the sulfonyl fluoride group. Computational studies (DFT) can model charge distribution, while Hammett parameters quantify substituent effects. Experimentally, compare reaction rates with triazole analogs (e.g., imidazole derivatives) in nucleophilic substitution assays .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.

- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis.

- Spill management : Neutralize with saturated sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- Waste disposal : Hydrolyze with excess aqueous NaOH (pH >12) before disposal .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies often arise from:

- Moisture sensitivity : Trace water hydrolyzes sulfonyl fluoride; use molecular sieves or rigorous drying.

- Catalyst loading : Optimize Pd catalyst ratios (e.g., 2–5 mol%) to minimize dehalogenation side reactions .

- Purification : Replace column chromatography with preparative HPLC for polar byproducts.

Basic: What analytical techniques detect degradation products?

Methodological Answer:

- HPLC-MS : Monitor for hydrolyzed products (e.g., sulfonic acid derivatives) using a C18 column (0.1% TFA in water/acetonitrile).

- ¹⁹F NMR : Loss of the –SO₂F peak (δ ~65 ppm) indicates degradation.

- Karl Fischer titration : Quantify water content in stored samples .

Advanced: How to study its potential in enzyme inhibition assays?

Methodological Answer:

- Target selection : Focus on serine hydrolases or proteases (e.g., chymotrypsin).

- Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values.

- Covalent docking : Simulate binding modes with AutoDock or Schrödinger Suite.

- Mutagenesis : Validate key cysteine or serine residues in enzyme active sites .

Basic: What solvents stabilize this compound during reactions?

Methodological Answer:

- Preferred solvents : Anhydrous DMF, THF, or dichloromethane.

- Avoid : Protic solvents (e.g., MeOH, H₂O) to prevent hydrolysis.

- Additives : 4Å molecular sieves or MgSO₄ to scavenge moisture .

Advanced: How to design mechanistic studies for sulfonyl fluoride participation in click chemistry?

Methodological Answer:

- Competition experiments : Compare reaction rates with azides vs. other electrophiles.

- Isotopic labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways.

- In situ IR : Monitor –SO₂F stretching vibrations (1350–1400 cm⁻¹) during reactions .

Basic: What are its applications in materials science?

Methodological Answer:

- Polymer modification : Incorporate into sulfonated polymers for proton-exchange membranes.

- Surface functionalization : Graft onto silica nanoparticles via thiol-ene "click" reactions.

- Covalent organic frameworks (COFs) : Use as a linker for porous materials .

Advanced: How to address challenges in fluorine-specific analytical quantification?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.